4-(Difluoromethoxy)aniline

Catalog No.
S710674
CAS No.
22236-10-8
M.F
C7H7F2NO
M. Wt
159.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)aniline

CAS Number

22236-10-8

Product Name

4-(Difluoromethoxy)aniline

IUPAC Name

4-(difluoromethoxy)aniline

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

InChI

InChI=1S/C7H7F2NO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2

InChI Key

NDEZTSHWEPQVBX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OC(F)F

Canonical SMILES

C1=CC(=CC=C1N)OC(F)F

General Use of 4-(Difluoromethoxy)aniline

Scientific Field: Organic Chemistry

Summary of Application: 4-(Difluoromethoxy)aniline is an organic compound used in the synthesis of various chemical products . It’s often used as a building block in the creation of more complex molecules .

Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Generally, it would be used in a reaction with other organic compounds under controlled conditions .

Results or Outcomes: The outcomes also depend on the specific reactions being carried out. In general, the use of 4-(Difluoromethoxy)aniline can help to create products with desired properties .

Use in Herbicidal Action Studies

Scientific Field: Agricultural Chemistry

Summary of Application: 4-(Difluoromethoxy)aniline can be used in studies investigating the molecular mechanism of PS II inhibition in plants and the factors that affect the selectivity and potency of herbicides.

Methods of Application: This would involve applying the compound to plants in a controlled environment and observing the effects.

Results or Outcomes: The specific results would depend on the exact nature of the study. Such research could potentially lead to the development of more effective herbicides.

Use in Synthesis of Fluorinated Building Blocks

Summary of Application: 4-(Difluoromethoxy)aniline is used in the synthesis of fluorinated building blocks . These building blocks are often used in the creation of more complex molecules .

Use in Fluorination Reagents

Scientific Field: Organic Chemistry

Summary of Application: 4-(Difluoromethoxy)aniline can be used in the production of fluorination reagents . These reagents are often used in organic synthesis to introduce fluorine atoms into a molecule .

Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Generally, it would be used in a reaction with other organic compounds under controlled conditions .

Results or Outcomes: The outcomes also depend on the specific reactions being carried out. In general, the use of 4-(Difluoromethoxy)aniline can help to create products with desired properties .

4-(Difluoromethoxy)aniline, with the chemical formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol, is an aromatic compound characterized by the presence of a difluoromethoxy group attached to an aniline structure. The compound is recognized for its unique properties, including high solubility in organic solvents and potential biological activities. It is classified under the CAS number 22236-10-8 and is noted for its utility in various chemical syntheses and applications in pharmaceuticals .

, primarily due to its functional groups. Key reactions include:

  • Nucleophilic Aromatic Substitution: The difluoromethoxy group can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, which are significant in synthesizing more complex molecules .
  • Reduction Reactions: The nitro group in 4-(difluoromethoxy)nitrobenzene can be reduced to an amino group using reducing agents like hydrazine, facilitating the formation of 4-(difluoromethoxy)aniline from its nitro precursor .
  • Chlorination: A one-step direct bis-ortho-chlorination process has been developed for this compound, utilizing hydrochloric acid and hydrogen peroxide in the presence of a palladium catalyst .

Research indicates that 4-(difluoromethoxy)aniline exhibits notable biological activities, particularly as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the production of pantoprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease, and certain pyrethroid insecticides, which are effective against pests . Additionally, the compound's structure suggests potential interactions with biological targets, although specific studies on its direct biological effects remain limited.

The synthesis of 4-(difluoromethoxy)aniline involves several steps:

  • Preparation of Sodium Acetamidophenate: 4-Nitrophenol reacts with sodium hydroxide to form sodium acetamidophenate.
  • Formation of Nitrobenzene Intermediate: This intermediate is treated with monochlorodifluoromethane under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene.
  • Reduction to Aniline: The nitro group is then reduced to an amino group using ferric oxide and activated carbon as catalysts along with water and hydrazine as reducing agents .

This method is noted for its high yield (up to 90%) and purity (over 98.5%), making it suitable for industrial applications.

4-(Difluoromethoxy)aniline finds applications primarily in:

  • Pharmaceuticals: As a key intermediate in the synthesis of drugs like pantoprazole.
  • Agricultural Chemicals: Utilized in the formulation of pyrethroid insecticides.
  • Chemical Research: Employed in various organic synthesis processes due to its reactive functional groups.

While specific interaction studies on 4-(difluoromethoxy)aniline are sparse, its role as an intermediate suggests that it may interact with various biological systems during drug metabolism or pesticide action. Further research could elucidate its interactions at the molecular level, particularly regarding enzyme inhibition or activation pathways.

Several compounds share structural similarities with 4-(difluoromethoxy)aniline. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-(Trifluoromethoxy)benzene-1,2-diamine658-89-90.91
3-(Difluoromethoxy)-4-methylaniline264194-31-20.83
4-(Difluoromethoxy)-2-nitroanilineNot listedNot available
4-(Difluoromethoxy)-2-fluoroanilineNot listedNot available

Uniqueness

The uniqueness of 4-(difluoromethoxy)aniline lies in its specific difluoromethoxy substituent which imparts distinct electronic properties compared to similar compounds. This makes it particularly valuable in pharmaceutical synthesis where such properties can influence drug efficacy and safety profiles.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (89.36%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (10.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

4-(Difluoromethoxy)aniline

Dates

Modify: 2023-08-15

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